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Clinical Evidence on Treatment Duration

Long-term follow-up data from the phase 1/2 TRIDENT-1 trial underscore the durable response to

repotrectinib. The table below summarizes key efficacy outcomes from the primary and expanded efficacy

populations [1].

Table 1: Long-term Efficacy of Repotrectinib in ROS1+ NSCLC (TRIDENT-1 Trial)

Efficacy
Parameter

TKI-Naive
Patients
(Primary
Efficacy)

TKI-Naive
Patients
(Expanded
Efficacy)

TKI-Pretreated
Patients (Primary
Efficacy)

TKI-Pretreated
Patients
(Expanded
Efficacy)

Median Follow-
up

44.6 months 37.7 months 42.0 months 34.8 months

Confirmed ORR 79% N/R 41% N/R

Median DoR 36.8 months 33.6 months 17.8 months 14.9 months

Median PFS 31.1 months 30.2 months 8.6 months 9.2 months

Median OS N/R 74.6 months 25.1 months 20.5 months
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Efficacy
Parameter

TKI-Naive
Patients
(Primary
Efficacy)

TKI-Naive
Patients
(Expanded
Efficacy)

TKI-Pretreated
Patients (Primary
Efficacy)

TKI-Pretreated
Patients
(Expanded
Efficacy)

icORR
(Measurable
Brain Mets)

89% N/R 38% N/R

ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall

Survival; icORR: Intracranial ORR; N/R: Not explicitly reported in the provided results; Mets: Metastases.

The trial design was a global, single-arm, open-label, multicohort study. The primary efficacy endpoint was

confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR)

using RECIST v1.1 criteria. Key secondary endpoints included Duration of Response (DoR), Progression-

Free Survival (PFS), and Intracranial ORR (icORR) for patients with measurable brain metastases at baseline

[2].

Laboratory and Clinical Monitoring Protocol

A proactive monitoring plan is essential for managing treatment-related adverse reactions and ensuring

patient safety. The following workflow outlines the key monitoring activities and management strategies

throughout treatment.
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Initiate Repotrectinib Treatment

Laboratory Monitoring Clinical Symptom Monitoring

Liver Function Tests (LFTs)
• Prior to initiation

• Every 2 weeks for 1st month
• Monthly thereafter

Serum CPK Levels
• Every 2 weeks for 1st month

• Periodically thereafter

Uric Acid Level
• Periodic monitoring

Pulmonary Symptoms
• Monitor for new/worsening

 symptoms of ILD/Pneumonitis

Neurologic Symptoms
• Monitor for dizziness,
 peripheral neuropathy

Cardiac Assessment
• ECG for QT prolongation

Manage Adverse Reactions

Dose Modifications
• Withhold, dose reduce,

 or permanently discontinue
 based on severity/type

Continue Treatment Until
Disease Progression or
Unacceptable Toxicity

Click to download full resolution via product page

Integrated Management of Key Adverse Reactions

Central Nervous System Effects: Dizziness is the most frequent treatment-related adverse event

(61% incidence). Management includes withholding dose for intolerable Grade 2 or Grade 3 events
until resolution, then resuming at the same or a reduced dose. Permanently discontinue for Grade 4

events [3] [4].
Hepatotoxicity: For Grade 3 elevations in ALT/AST, withhold treatment until resolution to ≤Grade 1,

then resume at the same or reduced dose. Permanently discontinue for Grade 4 toxicity or if ALT/AST
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>3x ULN concurrent with total bilirubin >1.5x ULN [3].

Interstitial Lung Disease (ILD)/Pneumonitis: Withhold repotrectinib if ILD/pneumonitis is
suspected. If confirmed, permanently discontinue treatment [3].

CPK Elevation: For CPK elevation >5x ULN, withhold until resolution to baseline or ≤2.5x ULN, then
resume at the same dose. For recurrent events or CPK >10x ULN, resume at a reduced dose [3].

Hyperuricemia: Withhold treatment for Grade 3 or 4 hyperuricemia until improvement, then resume
at the same or a reduced dose [3].

Other Reactions: For other intolerable Grade 2-4 adverse reactions, withhold dose until resolution to
≤Grade 1. Based on resolution time and recurrence, resume at a reduced dose or permanently

discontinue [3].

Dosing and Administration

Repotrectinib is administered orally in a two-step dosing regimen [3]:

Days 1-14: 160 mg taken once daily.

Day 15 onward: 160 mg taken twice daily.

It can be taken with or without food, but patients should avoid grapefruit and grapefruit juice during

treatment. If a dose is missed or vomiting occurs after dosing, the patient should skip the dose and resume at

the next scheduled time [3].

Dosage Modifications: The protocol allows for two dose reduction levels to manage adverse reactions [3]:

First Reduction: From 160 mg to 120 mg (once or twice daily, depending on the phase).
Second Reduction: From 120 mg to 80 mg (once or twice daily).

Supporting Exposure-Response Analysis

A 2025 exposure-response analysis supported the recommended dosing strategy. The analysis characterized

the relationship between repotrectinib exposure and efficacy (ORR, PFS) as well as safety endpoints

(dizziness, anemia). It concluded that the 160 mg QD/BID regimen provides significantly improved efficacy

over a continuous 160 mg once-daily dose, with only a minimal increase in the risk of adverse events. This

supports the recommended dosing strategy regardless of food intake [5].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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